4-bromo-N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
Overview
Description
4-bromo-N-(2,3-dimethylphenyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as BRD0705 and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
BRD0705 works by binding to a specific protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene expression regulation. By inhibiting the activity of BRD4, BRD0705 can prevent the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the expression of inflammatory cytokines. Additionally, BRD0705 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BRD0705 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. However, one limitation is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
Future research on BRD0705 could focus on its potential use in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies could investigate the potential use of BRD0705 in the treatment of neurological disorders and other inflammatory diseases.
Scientific Research Applications
BRD0705 has been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, BRD0705 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-bromo-N-(2,3-dimethylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-8-4-3-5-11(9(8)2)15-13(16)12-6-10(14)7-17-12/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMXAYAGVFXLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CS2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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